SB 207710
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148703-08-6 |
|---|---|
Molecular Formula |
C19H27IN2O4 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
InChI Key |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
Origin of Product |
United States |
Sb 207710 As a Pharmacological Probe for 5 Ht4 Receptor Systems
Methodological Frameworks Employing Sb 207710 in 5 Ht4 Receptor Research
Autoradiographic and Receptor Binding Techniques with [125I]-SB 207710
Quantitative autoradiography and receptor binding assays using [125I]-SB 207710 have been widely employed to determine the density and distribution of 5-HT4 receptors in brain tissue. nih.govnih.govebi.ac.ukdntb.gov.uamdpi.com This technique involves incubating tissue sections with the radioligand and then quantifying the bound radioactivity, allowing for precise mapping of receptor localization. nih.gov
Quantitative autoradiography with [125I]-SB 207710 enables the measurement of 5-HT4 receptor binding density in specific brain regions. nih.govnih.gov This method provides detailed information on the concentration of receptors within different anatomical areas, contributing to a comprehensive understanding of 5-HT4R expression patterns. nih.gov The process typically involves preparing brain tissue sections, incubating them with [125I]-SB 207710 to label the receptors, and then exposing the sections to film or a phosphor imager to capture the distribution of radioactivity. nih.gov The resulting images are then analyzed to quantify the binding density in various regions of interest. nih.gov
Mapping the regional distribution of 5-HT4R binding sites using [125I]-SB 207710 has revealed distinct patterns of receptor expression in the brain. nih.govnih.govebi.ac.ukdntb.gov.uacsic.esmdpi.commdpi.com These studies have highlighted the heterogeneous distribution of 5-HT4 receptors, with certain areas exhibiting particularly high binding densities. nih.govmdpi.commdpi.com
Studies utilizing [125I]-SB 207710 in post-mortem human brain tissue have provided crucial insights into the topographical distribution of 5-HT4 receptors in the human central nervous system. nih.govnih.govebi.ac.ukdntb.gov.uamdpi.comnih.govsnmjournals.org These analyses have consistently shown high levels of specific binding in areas such as the basal ganglia (caudate nucleus, putamen, nucleus accumbens, globus pallidus, and substantia nigra) and the hippocampal formation (CA1 and subiculum). nih.govmdpi.comnih.gov Intermediate binding densities have been observed in the neocortex, often displaying a laminar pattern with higher levels in superficial layers. nih.govmdpi.com Lower densities are typically found in regions like the cerebellum. nih.gov
Here is a representative data table summarizing findings on 5-HT4 receptor binding density in post-mortem human brain regions using [125I]-SB 207710:
| Brain Region | Relative [125I]-SB 207710 Binding Density |
| Caudate Nucleus | High |
| Putamen | High |
| Nucleus Accumbens | High |
| Globus Pallidus | High |
| Substantia Nigra | High |
| Hippocampal Formation | High |
| Neocortex | Intermediate (laminar pattern) |
| Cerebellum | Low |
Comparative studies using [125I]-SB 207710 have investigated the neuroanatomical distribution of 5-HT4 receptors in various animal models, including rodents (rats and mice) and guinea pigs. csic.esmdpi.comresearchgate.netmdpi.comnih.gov These studies have revealed both similarities and differences in 5-HT4R distribution compared to the human brain. In rats and guinea pigs, high densities of binding sites have been found in the striatum, substantia nigra, globus pallidus, ventral pallidum, interpeduncular nucleus, islands of Calleja, and olfactory tubercle. mdpi.com Lower densities are present in the hippocampus, septal region, neocortex, amygdala, and colliculi, as well as certain thalamic and hypothalamic nuclei. mdpi.com Comparisons between mRNA distribution and receptor binding data using [125I]-SB 207710 in rodents suggest that 5-HT4 receptors are localized both somatodendritically and on axon terminals in certain projection systems, such as the striato-nigral and striato-pallidal pathways. mdpi.comnih.gov Species-specific differences in 5-HT4R protein expression have been noted between mouse/rat and guinea pig in regions like the globus pallidus, substantia nigra, and interpeduncular nucleus. mdpi.com
Regional Distribution Mapping of 5-HT4R Binding Sites
Topographical Analysis in Post-Mortem Human Brain Using SB 207710
In Vivo Neuroimaging Applications of [123I]-SB 207710
[123I]-SB 207710 has also been explored for in vivo neuroimaging of 5-HT4 receptors using Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This technique allows for the visualization and quantification of receptor binding in the living brain, providing complementary information to in vitro methods. mdpi.com
SPECT imaging studies with [123I]-SB 207710 have been conducted in non-human primate models, such as rhesus and cynomolgus monkeys, to evaluate its potential as an in vivo radiotracer for 5-HT4 receptors. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These studies have demonstrated that [123I]-SB 207710 can enter the primate brain and accumulate in areas known to be rich in 5-HT4 receptors, such as the striatum. nih.govresearchgate.net
In one study involving a cynomolgus monkey, intravenous injection of [123I]-SB 207710 resulted in maximal whole brain uptake of radioactivity at approximately 18 minutes post-injection. nih.govresearchgate.net SPECT images showed high radioactivity uptake in 5-HT4R-rich regions like the striatum, with lower uptake in the cerebellum, a region considered to be receptor-poor. nih.govresearchgate.netnih.gov The ratio of radioactivity concentration in the striatum to that in the cerebellum was observed to be significantly higher than 1, indicating specific binding to 5-HT4 receptors. nih.govresearchgate.net Pretreatment with a selective 5-HT4 receptor antagonist, such as SB 204070, markedly reduced the radioactivity in all brain regions to levels close to that in the cerebellum, further supporting the specificity of [123I]-SB 207710 binding to 5-HT4 receptors in vivo. nih.govresearchgate.net While [123I]-SB 207710 showed promising initial brain uptake and distribution consistent with known 5-HT4R localization, some studies noted relatively rapid clearance of the tracer. mdpi.comresearchgate.net
Here is a data table illustrating the regional brain radioactivity ratios relative to the cerebellum in a cynomolgus monkey after injection with [123I]-SB 207710:
| Brain Region | Ratio (Tissue/Cerebellum) at 169 min |
| Striatum | 4.0 |
| Frontal Cortex | 3.1 |
| Temporal Cortex | 2.5 |
| Cerebellum | 1.0 |
These findings collectively demonstrate the utility of radiolabeled this compound in both in vitro and in vivo research to characterize the distribution and binding of 5-HT4 receptors in the brain across different species.
SPECT Imaging Protocols in Non-Human Primate Models (e.g., Rhesus and Cynomolgus Monkeys)
Pharmacological Challenge Studies with this compound and Specific Antagonist Pretreatment
Pharmacological challenge studies are essential for confirming the specificity of radioligand binding to the target receptor. Experiments using radiolabeled this compound have incorporated pretreatment with selective 5-HT4 receptor antagonists to demonstrate displaceable binding. For instance, in a SPECT experiment involving a cynomolgus monkey, pretreatment with the selective 5-HT4 receptor antagonist SB 204070 significantly reduced the uptake of intravenously injected [123I]this compound in all brain regions, bringing radioactivity levels close to that observed in the cerebellum by 176 minutes post-injection. sigmaaldrich.comtocris.com This reduction in binding upon administration of a competing antagonist confirms that the observed radioactivity distribution is primarily due to specific binding to 5-HT4 receptors. Similar preblocking studies using SB 204070 have also been conducted during the evaluation of other 5-HT4R radiotracers like [18F]MNI698 to demonstrate target specificity. wikipedia.orgwikipedia.org
Application in Rodent Models for In Vivo 5-HT4R Imaging Research
Radioiodinated this compound has been explored for in vivo imaging of 5-HT4 receptors in rodent models, particularly using SPECT. Studies in rats injected intravenously with [125I]this compound demonstrated good brain uptake and specific radiolabeling in regions known to be rich in 5-HT4R, including the striatum, frontal cortex, and temporal cortex. epa.gov This work provided early evidence for the potential of radioiodinated this compound as a radioligand for visualizing 5-HT4R distribution in the living rodent brain. While further human SPECT studies using [123I]this compound have not been extensively reported since initial investigations, its use in rodent and nonhuman primate SPECT imaging provided the first in vivo demonstrations of 5-HT4R imaging in primates. epa.gov
Comparative Analysis of this compound with Other 5-HT4R Radiotracers
This compound holds a notable position in the landscape of 5-HT4R radiotracers, particularly as an early compound utilized for SPECT imaging. Its development and evaluation paved the way for the design and assessment of subsequent radioligands, including those for Positron Emission Tomography (PET).
Compared to later-generation radiotracers, such as the 11C-labeled SB207145 and 18F-labeled MNI-698, which have been evaluated for PET imaging and shown promising characteristics for human studies, wikipedia.orgzhanggroup.orgwikipedia.org [123I]this compound is a SPECT tracer. The choice between SPECT and PET radioligands depends on factors such as availability of imaging technology, desired spatial resolution, and the half-life of the radioisotope. uni.lu [123I] has a longer half-life compared to 11C, which can be advantageous for studies requiring longer acquisition times, though PET generally offers higher sensitivity and spatial resolution than SPECT.
Elucidation of 5 Ht4 Receptor Molecular and Cellular Neurobiology Via Sb 207710 Based Studies
Subcellular Localization of 5-HT4R Investigated through SB 207710 Binding
Studies utilizing ligands like this compound have contributed to understanding the distribution of 5-HT4 receptors within neuronal structures. While general information on 5-HT receptor localization indicates both somatodendritic and axonal patterns for various subtypes, specific detailed findings regarding this compound's use in precisely mapping 5-HT4R subcellular localization (somatodendritic vs. axonal terminals) were not extensively detailed in the provided search results. However, research on other 5-HT receptors, such as 5-HT1A and 5-HT1B, has employed techniques like immunocytochemistry and autoradiography to determine somatodendritic and axonal localization. nih.govdntb.gov.ua The 5-HT4 receptor itself has been shown to have a somatodendritic localization in the striatum and potentially an axonal localization on striatonigral projections based on binding studies. nih.gov
Somatodendritic and Axonal Terminal Expression Patterns of 5-HT4R
While direct studies explicitly using this compound to delineate these patterns were not found, the broader context of 5-HT receptor research indicates that understanding these distributions is crucial. For instance, 5-HT1A receptors are known to be somatodendritic autoreceptors in the raphe nuclei and postsynaptic in areas like the prefrontal cortex and hippocampus. nih.gov Some 5-HT2A receptors may be on axonal fibers. nih.gov The localization of 5-HT4 receptors in the striatum appears to be somatodendritic, with possible axonal localization on striatonigral projections. nih.gov
Identification of 5-HT4R Expressing Neuronal Subpopulations in Brain Regions
This compound and similar ligands have been instrumental in identifying brain regions with significant 5-HT4R expression. The 5-HT4 receptor is notably abundant in areas within the limbic system, including the hippocampus, prefrontal cortex, ventral striatum, and amygdala. researchgate.netnih.gov They are also found in the neostriatum and substantia nigra. researchgate.netresearchgate.net Studies have shown that 5-HT4R mRNA is present in various rat brain regions. dntb.gov.ua The relative densities of 5-HT receptor subtypes, including 5-HT4, vary significantly across different brain areas. nih.gov
Characterization of 5-HT4R-Coupled Signal Transduction Cascades
This compound, as a 5-HT4 receptor ligand, has been used in studies to understand the downstream signaling pathways activated by this receptor.
G-Protein Dependent Pathways, including the Adenylyl Cyclase/cAMP/PKA Axis
The 5-HT4 receptor is primarily coupled to stimulatory G proteins (Gs). nih.govoup.comuni-halle.dercsb.org Activation of Gs leads to the activation of adenylyl cyclase, an enzyme that catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.govoup.comuni-halle.dersc.org Increased levels of cAMP then activate cAMP-dependent protein kinase (PKA). nih.govuni-halle.dersc.orgwikipedia.org This adenylyl cyclase/cAMP/PKA pathway is a major signaling cascade mediated by 5-HT4 receptors. nih.govuni-halle.dersc.org Functional studies have confirmed that recombinant 5-HT4R isoforms are positively coupled to adenylyl cyclase, resulting in increased cAMP production. rsc.org
G-Protein Independent Non-Canonical Signaling Pathways (e.g., Src and ERK Kinase Activation)
Beyond the canonical Gs-mediated pathway, 5-HT4 receptor activation can also engage in G-protein independent signaling. Research indicates that stimulation of 5-HT4R can activate extracellular signal-regulated kinase (ERK) pathways in a PKA-independent manner. rsc.org While the provided search results mention Src kinase and ERK kinase in the context of other research (e.g., inhibitors or structures) nih.govresearchgate.netnih.govmdpi.comresearchgate.netfigshare.commrc.ac.ukmrc.ac.ukspringermedizin.denih.gov, the specific involvement of this compound in elucidating 5-HT4R-mediated activation of Src or detailed mechanisms of ERK activation independent of G-proteins were not extensively detailed. However, the activation of ERK pathways by 5-HT4R has been reported. rsc.org
Modulation of Neurotransmitter Systems by 5-HT4R Agonism and Antagonism
5-HT4 receptors play a significant role in modulating the release and activity of various neurotransmitters. Agonism of 5-HT4 receptors can facilitate neurotransmitter release in both the brain and periphery. nih.gov In the brain, activation of 5-HT4 receptors can lead to increased acetylcholine (B1216132) release, particularly in the hippocampus, suggesting a role in cognitive functions like memory and learning. nih.govresearchgate.net They can also modulate the release of dopamine (B1211576), GABA, and serotonin (B10506) in areas like the nigrostriatal and mesolimbic systems. researchgate.net For example, stimulation of 5-HT4 receptors has been shown to enhance striatal dopamine release in vivo. nih.gov The very specific role of 5-HT4 receptors on 5-HT transmission, including a positive feedback loop on 5-HT neuronal activity in the medial prefrontal cortex, has also been highlighted. researchgate.net While the search results discuss the effects of 5-HT4R agonism and antagonism on neurotransmitter systems, specific studies detailing the use of this compound as the primary tool for these modulatory investigations were not prominently featured. However, as a known 5-HT4 receptor ligand, this compound would be a relevant compound for such studies.
Presynaptic and Postsynaptic Modulatory Actions of 5-HT4R
The 5-HT4 receptor is a G protein-coupled receptor that primarily signals through the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, although G protein-independent pathways involving kinases like Src and ERK have also been described mdpi.comcambridge.org. Its localization on both somatodendritic regions and axon terminals suggests roles in both postsynaptic and presynaptic modulation nih.govmdpi.com.
Studies using techniques like autoradiography with [¹²⁵I]this compound have provided evidence for the presence of 5-HT4 receptors in various neuronal populations. For instance, binding studies in the caudate putamen, substantia nigra, and globus pallidus suggest that 5-HT4 receptors are synthesized by striatonigral and striatopallidal cells and are localized both somatodendritically in the caudate putamen and on axon terminals in the substantia nigra and globus pallidus nih.govmdpi.com. This dual localization implies that 5-HT4 receptors can influence neuronal activity by directly affecting the postsynaptic neuron or by modulating neurotransmitter release from presynaptic terminals.
Research indicates that 5-HT4 receptor activation can enhance synaptic transmission ebi.ac.uk. The precise mechanisms underlying these presynaptic and postsynaptic effects have been investigated, often with the aid of pharmacological tools like this compound to confirm the involvement of the 5-HT4 subtype. For example, in the hippocampus, 5-HT4 receptors are present on both somatodendritic and axonal zones of neurons in the dentate gyrus and CA3, and mainly on the soma of CA1 pyramidal cells plos.org. This distribution supports potential roles in modulating synaptic plasticity and excitability in these regions.
Impact of Sb 207710 Based Research on Understanding 5 Ht4r in Neuropathophysiology
5-HT4R's Role in Cognitive Processing in Animal Models
The 5-HT4 receptor is notably expressed in brain regions critical for cognitive function, including the hippocampus and cerebral cortex. nih.govatlasgeneticsoncology.org Studies using various 5-HT4R ligands, including those facilitated by the understanding of receptor distribution gained from radioligands like SB 207710, have explored the receptor's influence on cognitive processes in animal models. nih.govrsc.orgplos.orgmdpi.com
Contributions to Learning and Memory Research through 5-HT4R Modulation
Research indicates that modulation of 5-HT4R activity can impact learning and memory in animal models. Activation of 5-HT4 receptors, often studied using 5-HT4R agonists, has been shown to enhance cognitive function in vivo. nih.govrsc.orgmdpi.comsnmjournals.orgsnmjournals.org For instance, studies have demonstrated that 5-HT4R agonists can improve memory performance in tasks such as object recognition and spatial learning in rodents. nih.govrsc.orgplos.org While this compound itself is an antagonist and primarily used for imaging receptor availability rather than directly modulating activity in these studies, the mapping of 5-HT4R distribution using this radioligand provides the anatomical basis for understanding where such modulation exerts its effects on learning and memory circuits. researchgate.netresearchgate.netplos.org The high densities of 5-HT4R found in the hippocampus and striatum, revealed through studies utilizing radioligands like [¹²⁵I]this compound, support the involvement of these regions in 5-HT4R-mediated cognitive effects. researchgate.netnih.govplos.org
Investigating 5-HT4R in Preclinical Models of Affective Disorders
Dysregulation of 5-HT4R has been implicated in affective disorders such as depression and anxiety. nih.govsnmjournals.orgsnmjournals.org Preclinical studies using animal models of these conditions have investigated alterations in 5-HT4R expression and the effects of modulating receptor activity. nih.govcambridge.orgresearchgate.net
Insights from Depression Models and 5-HT4R Expression
Studies in rodent models of depression have reported changes in 5-HT4R expression, although the direction of these changes can vary depending on the specific model used. nih.govcambridge.org Research facilitated by the ability to quantify 5-HT4R binding, partly advanced by the development of radioligands like this compound and its carbon-11 (B1219553) labeled analog SB 207145, suggests a link between altered 5-HT4R levels and depressive-like phenotypes. nih.govcambridge.orgnih.gov For example, some human studies using PET imaging with [¹¹C]SB 207145 have suggested that lower striatal 5-HT4R binding might be associated with an increased risk for major depressive disorder. nih.govcambridge.org While this compound is not typically used for direct therapeutic modulation, its role in imaging helps to understand the receptor landscape in these conditions.
Findings in Anxiety Models and Related 5-HT4R Changes
Evidence suggests that 5-HT4R modulation is associated with anxiolytic-like behavior in rodents. mdpi.comresearchgate.net Studies have shown that both acute and chronic stimulation of 5-HT4R can produce anxiolytic effects in animal models. researchgate.net The distribution of 5-HT4R in limbic structures such as the amygdala and prefrontal cortex, confirmed through binding studies utilizing radioligands like [¹²⁵I]this compound, provides a neuroanatomical basis for its involvement in anxiety circuits. nih.govmdpi.comresearchgate.net Research indicates that activating 5-HT4R in the medial prefrontal cortex may contribute to rapid anxiolytic responses. researchgate.net
Analysis of 5-HT4R in Neurodegenerative Disease Research Models
The potential involvement of 5-HT4R in neurodegenerative diseases, including Alzheimer's disease, has been an area of investigation. nih.govatlasgeneticsoncology.orgmdpi.comsnmjournals.orgsnmjournals.org
Exploration of 5-HT4R Involvement in Models of Alzheimer's Disease
Autoradiographic studies using [¹²⁵I]this compound and other methods have shown alterations in 5-HT4R density in postmortem brain tissue from individuals with Alzheimer's disease, particularly a reported loss of receptors in hippocampal and cortical regions, although some studies present conflicting findings. nih.govsnmjournals.orgsnmjournals.org In animal models of Alzheimer's disease, chronic administration of 5-HT4R agonists has been shown to potentially decrease amyloid-beta plaques in the hippocampus. snmjournals.orgsnmjournals.org The role of 5-HT4R in modulating amyloid precursor protein (APP) processing has also been explored in vitro and in vivo models. nih.govrsc.orgsnmjournals.orgsnmjournals.org While this compound's primary contribution here is as a tool for visualizing receptor changes, this visualization is crucial for understanding the potential therapeutic targets and the progression of the disease at the receptor level. Studies using radiolabeled this compound have helped to characterize the distribution of 5-HT4R in relevant brain areas affected by Alzheimer's pathology. researchgate.netresearchgate.netnih.gov
Implications of 5-HT4R in Models of Parkinson's Disease
Studies using animal models of Parkinson's disease (PD) have provided insights into the implications of 5-HT4R in this neurodegenerative disorder. Research indicates that 5-HT4R expression is altered in experimental parkinsonism. For instance, dopaminergic depletion in rat and macaque models of PD has been shown to increase striatal 5-HT4R levels nih.govmendeley.comresearchgate.net. This increase was further augmented following treatment with L-Dopa, a common medication for PD that can induce abnormal involuntary movements (dyskinesias) nih.govmendeley.comresearchgate.net.
These findings, partly facilitated by the ability to accurately measure 5-HT4R binding in specific brain regions using ligands like [125I]-SB 207710, suggest that 5-HT4R may play a role in the pathophysiology of PD and the development of L-Dopa-induced dyskinesias nih.govmendeley.comresearchgate.net. While some studies in a rat model of PD did not observe changes in striatal 5-HT4R expression after dopaminergic lesion or chronic L-Dopa treatment, contrasting findings in parkinsonian macaques and rats using PET imaging and immunohistochemistry indicate an upregulation mdpi.comnih.govmendeley.com. This highlights the complexity and potential species-specific differences in 5-HT4R alterations in PD models.
The observed upregulation of striatal 5-HT4R in experimental parkinsonism and dyskinesia suggests that modulating 5-HT4R activity could be a potential therapeutic strategy for managing PD symptoms and L-Dopa-induced complications nih.govmendeley.com.
Alterations in 5-HT4R Expression and Function in Preclinical Disease Models
Preclinical studies using various animal models have investigated how disease states and pharmacological interventions affect 5-HT4R expression and function. The use of radioligands like [125I]-SB 207710 has been instrumental in quantifying these alterations through binding studies.
Effects of Neurotoxic Lesions on 5-HT4R Distribution and Density
Neurotoxic lesions are commonly used in preclinical models to mimic aspects of neurodegenerative diseases. Studies employing such lesions have demonstrated significant impacts on 5-HT4R distribution and density. For example, kainic acid injection into the caudate-putamen of rats, which destroys GABAergic striatal projection neurons, resulted in a substantial decrease in radioactive ligand binding, indicating that 5-HT4R is expressed on these neurons nih.govmdpi.compreprints.orgresearchgate.netresearchgate.net.
Conversely, 6-hydroxydopamine (6-OHDA) lesions, used to model the dopaminergic neuron loss seen in PD, did not lead to a reduction in radioactive ligand binding in the caudate putamen and globus pallidus; instead, some studies reported increased binding in these regions nih.govmdpi.com. This suggests that while 5-HT4R is present on striatal neurons, its expression or availability for binding might be differentially affected by the loss of specific neuronal populations. The sustained or increased binding after dopaminergic lesions, as observed with [125I]-SB 207710, further supports the notion that 5-HT4R on non-dopaminergic neurons in the striatum and globus pallidus is altered in parkinsonian states nih.gov.
Data from neurotoxic lesion studies, often quantified through binding assays using radioligands, provide critical evidence about the cellular localization of 5-HT4R and how its density changes in response to neuronal damage.
| Lesion Type (Animal Model) | Brain Region | Effect on 5-HT4R Binding/Density | Source |
| Kainic Acid (Rat Caudate-Putamen) | Caudate-Putamen | Substantial Decrease | nih.govmdpi.com |
| 6-OHDA (Rat) | Caudate Putamen | Increased | nih.gov |
| 6-OHDA (Rat and Macaque PD models) | Striatum | Increased | nih.govmendeley.com |
| 6-OHDA + L-Dopa (Rat and Macaque) | Striatum | Further Increased | nih.govmendeley.com |
Pharmacological Regulation of 5-HT4R Expression in Animal Studies
Pharmacological studies in animal models have explored how different drug treatments can regulate 5-HT4R expression and function. These investigations are vital for understanding the mechanisms of action of therapeutic compounds and identifying potential drug targets.
Studies have shown that chronic treatment with certain drugs can alter 5-HT4R density. For example, chronic administration of the SSRI fluoxetine (B1211875) decreased the density of 5-HT4R binding in the CA1 field of the hippocampus and several areas of the striatum in rats nih.gov. This finding suggests that long-term modulation of the serotonergic system, as achieved with antidepressants, can influence 5-HT4R expression levels.
Furthermore, research into the effects of 5-HT4R agonists and antagonists themselves has provided insights into the receptor's regulatory mechanisms. While the direct effect of this compound (an antagonist) on chronic 5-HT4R expression is not explicitly detailed across all search results, studies using other 5-HT4R ligands highlight the receptor's plasticity. For instance, 5-HT4R agonists have been shown to influence various behavioral and biochemical responses, including effects on cAMP/CREB signaling in the hippocampus, which is relevant to neuronal plasticity and potentially receptor expression regulation nih.gov.
The use of selective ligands like this compound in binding studies allows researchers to quantify changes in receptor availability following pharmacological challenges, contributing to the understanding of how drugs can regulate 5-HT4R expression and function in vivo.
| Pharmacological Treatment (Animal Model) | Brain Region | Effect on 5-HT4R Density | Source |
| Chronic Fluoxetine (Rat) | Hippocampus (CA1), Striatum | Decreased | nih.gov |
Future Directions and Emerging Research Avenues for Sb 207710 and 5 Ht4r Research
Advancing the Understanding of 5-HT4R Biology through SB 207710 Analogue Development
This compound, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, has been instrumental in characterizing 5-HT4R due to its high affinity and selectivity. mdpi.comresearchgate.netresearchgate.net Autoradiographic studies using its radioiodinated form, [125I]this compound, have confirmed its potency and selectivity and revealed the distribution of 5-HT4R in postmortem human brain and rat brains, showing high density in areas like the striatum, frontal cortex, and temporal cortex. mdpi.comnih.govnih.govcambridge.org These studies have provided crucial insights into the anatomical localization of 5-HT4R, correlating receptor density with binding sites in various brain regions. nih.govmdpi.com
However, the utility of this compound itself for certain in vivo applications, particularly dynamic imaging techniques like Positron Emission Tomography (PET), has limitations. This has driven the development of numerous analogues aimed at improving pharmacological properties such as brain penetration, metabolic stability, and suitability for radiolabeling with isotopes like Carbon-11 (B1219553) or Fluorine-18 (B77423), which are preferred for PET imaging due to their decay characteristics. Research has focused on modifying the core structure of this compound to create new ligands with enhanced characteristics for in vivo studies.
One notable analogue is [11C]SB 207145, which is structurally related to this compound and has been successfully evaluated in both animal and human studies as a PET radioligand for 5-HT4R imaging. snmjournals.orgmdpi.comresearchgate.netresearchgate.net The development of such analogues allows for a more detailed investigation of 5-HT4R availability and function in living subjects, which is crucial for understanding its role in various physiological and pathological states. Further analogue development explores modifications to the piperidine-containing lateral chain and the introduction of different halogens or other functional groups to optimize affinity, selectivity, and pharmacokinetic profiles for specific research applications. researchgate.net The ongoing synthesis and evaluation of novel compounds based on the this compound scaffold continue to expand the toolkit available for probing 5-HT4R biology.
Prospects for Refined In Vivo Imaging of 5-HT4R using Advanced Radioligand Strategies
In vivo imaging techniques, particularly SPECT and PET, coupled with suitable radioligands, are powerful tools for investigating neurotransmitter receptor status in the living brain. researchgate.netresearchgate.net [123I]this compound was explored as an early radioligand for SPECT imaging of brain 5-HT4 receptors in vivo, demonstrating uptake in 5-HT4R-rich regions in rats and non-human primates. mdpi.comresearchgate.netnih.govresearchgate.net Specific binding was confirmed by pretreatment with a selective 5-HT4R antagonist, which reduced radioactivity in brain regions. mdpi.comresearchgate.net
Despite these initial successes, [123I]this compound exhibited limitations such as rapid clearance or signal disappearance in SPECT, which has hindered its broader application in human studies. mdpi.comnih.govnih.gov This highlights the need for refined radioligands with improved in vivo characteristics, such as higher brain uptake, slower metabolism, and favorable kinetics for imaging.
The development of advanced radioligand strategies for 5-HT4R imaging is actively pursuing compounds that overcome the limitations of earlier tracers like [123I]this compound. This includes the synthesis of PET radioligands based on the this compound structure, such as [11C]SB 207145 and fluorine-18 labeled derivatives like [18F]MNI-698 and [18F]MNI-699. snmjournals.orgresearchgate.net These newer radioligands aim to provide better signal-to-noise ratios and allow for longer imaging times, which are essential for quantitative PET studies.
Future prospects involve the continued design and evaluation of novel radioligands with optimized properties for both SPECT and PET. This includes exploring different core structures and radiolabeling strategies to achieve high affinity and selectivity for 5-HT4R, coupled with appropriate lipophilicity and metabolic stability for brain imaging. nih.govresearchgate.net The goal is to develop radiotracers that enable accurate and reliable quantification of 5-HT4R density and availability in various brain regions, facilitating a deeper understanding of its involvement in neurological and psychiatric disorders and supporting the development of novel therapeutics targeting this receptor. The success of these advanced radioligand strategies is crucial for translating preclinical findings on 5-HT4R into clinical research and potentially diagnostic or therapeutic applications.
Q & A
Q. What is the pharmacological role of SB 207710 in 5-HT4 receptor studies, and how is its specificity validated experimentally?
this compound is a selective, high-affinity antagonist for the 5-HT4 receptor, widely used to investigate receptor distribution and function. Its specificity is validated through competitive binding assays using radiolabeled ligands (e.g., [125I]this compound) in autoradiography and PET imaging. For example, pre-blocking experiments with this compound (1 mg/kg) in rhesus monkeys demonstrated significant reductions in PET ligand binding, confirming receptor specificity . Comparative studies with other antagonists (e.g., GR 113808) further validate its selectivity .
Q. How does this compound compare to other 5-HT4 receptor antagonists in terms of binding affinity and functional relevance?
this compound exhibits superior binding affinity (Ki values in the nanomolar range) compared to early antagonists like GR 113807. Autoradiographic studies in human brain tissue revealed distinct regional binding patterns: high [125I]this compound binding in the substantia nigra and locus coeruleus contrasts with lower binding of [3H]GR 125743 in the same regions . Functional relevance is confirmed via PET imaging, where this compound pre-treatment reduces radioligand uptake in 5-HT4-rich brain regions .
Advanced Research Questions
Q. What methodological considerations are critical for designing PET imaging studies using this compound as a blocking agent?
Key considerations include:
- Dosage and Timing : Administering this compound (1–1.5 mg/kg) 10 minutes before radioligand injection ensures adequate receptor occupancy during imaging .
- Reference Tissue Selection : The cerebellum, which is 5-HT4 receptor-deficient, serves as a reference region for quantifying specific binding using the simplified reference tissue model (SRTM) .
- Kinetic Modeling : Use compartment models (e.g., one- or two-tissue models) to estimate total distribution volume (VT) and validate data stability via time-activity curve truncation analysis .
Q. How can researchers resolve contradictions in regional binding density data for this compound across studies?
Discrepancies in binding densities (e.g., high vs. low binding in the locus coeruleus) may arise from differences in tissue preparation, ligand concentration, or non-specific binding levels. To address this:
- Control for Non-Specific Binding : Include excess cold ligand in parallel experiments to quantify non-specific binding .
- Cross-Validation with Multiple Ligands : Compare results with other 5-HT4 antagonists (e.g., [3H]GR 125743) to confirm regional specificity .
- Statistical Rigor : Apply ANOVA to assess inter-regional variability and use confidence intervals (e.g., 95% CI) to evaluate significance .
Q. What experimental designs are optimal for autoradiographic mapping of this compound binding sites in human brain tissue?
- Tissue Sectioning : Use cryostat-sectioned brain slices (10–20 μm thickness) to preserve receptor integrity .
- Ligand Incubation : Optimize incubation time (e.g., 60–120 minutes) and temperature (room vs. 4°C) to maximize specific binding while minimizing degradation .
- Quantitative Analysis : Employ densitometry with calibrated radioactivity standards to convert optical density to fmol/mg tissue . Regional differences (e.g., high binding in substantia nigra vs. low binding in cerebellar cortex) should be statistically validated using t-tests or non-parametric equivalents .
Q. How can researchers assess the functional impact of this compound in vivo using challenge experiments?
In PET challenge studies, this compound is administered post-radiotracer injection to displace bound ligand and quantify reversible binding. For example:
- Timing : Inject this compound 90 minutes after [18F]RX-2 to capture baseline binding before displacement .
- Data Modeling : Calculate changes in distribution volume (ΔVT) between baseline and challenge phases to estimate receptor occupancy .
- Validation : Confirm specificity by comparing results with pre-blocking experiments and receptor knockout models .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound binding data in heterogeneous brain regions?
- Multi-Sample Hypotheses : Use ANOVA to compare binding densities across regions (e.g., substantia nigra vs. raphe nuclei) .
- Central Limit Theorem : Apply parametric tests (e.g., Student’s t-test) if data normality is confirmed; otherwise, use Wilcoxon signed-rank tests .
- Error Propagation : Include standard error (SE) in VT estimates and report percentage SE for transparency .
Q. How should researchers address variability in this compound binding due to interspecies differences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
